molecular formula C11H6F6N2 B2372926 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 154258-54-5

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2372926
CAS No.: 154258-54-5
M. Wt: 280.173
InChI Key: HRBJMDVPHVEWNY-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical and physical properties. These properties make it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:

Safety and Hazards

“3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole” involve its use in tackling antibiotic-resistant bacterial infections . It is also being explored for its potential in enhancing the catalytic efficiency of whole-cell-mediated reduction .

Biochemical Analysis

Biochemical Properties

3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole is known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context

Cellular Effects

The effects of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole within cells and tissues involve interactions with transporters or binding proteins . This also includes effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole typically involves the condensation of hydrazines with α,β-unsaturated ketones, followed by cyclization. One common method involves the use of 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with various functional groups replacing the trifluoromethyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)7-3-6(9-1-2-18-19-9)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJMDVPHVEWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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